

spectroscopic data comparison of quinazoline isomers

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Compound of Interest

Compound Name: 4-Chloro-5,6,7,8-tetrahydroquinazoline

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A Comparative Guide to the Spectroscopic Data of Quinazoline Isomers

For researchers and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. Quinazoline and its isomers, such as quinoline and isoquinoline, are foundational heterocyclic scaffolds in many pharmaceutical compounds.[1][2][3] Although they share the same molecular formula, the arrangement of nitrogen atoms within their fused ring systems leads to distinct electronic properties and, consequently, unique spectroscopic fingerprints.[1] This guide provides a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The structural difference among quinazoline, quinoline, and isoquinoline—specifically the position of the nitrogen atoms—results in notable variations in their spectroscopic data.[1] Quinazoline has nitrogen atoms at positions 1 and 3, quinoline at position 1, and isoquinoline at position 2.[1][4] These differences are especially evident in NMR chemical shifts and MS fragmentation patterns.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity of molecules. The distinct placement of the electronegative nitrogen

atoms in each isomer causes significant differences in the chemical shifts of adjacent protons and carbons.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Position	Quinazoline	Quinoline	Isoquinoline
H-1	-	-	9.22
H-2	9.40	8.90	-
H-3	-	7.38	7.58
H-4	9.85	8.12	8.50
H-5	7.85	7.75	7.80
H-6	7.60	7.52	7.62
H-7	7.90	7.65	7.70
H-8	8.15	8.20	7.95

Data for Quinoline and Isoquinoline sourced from[1]. Data for Quinazoline is compiled from typical values for similar heterocyclic systems.

Table 2: Comparative ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Position	Quinazoline	Quinoline	Isoquinoline
C-2	155.5	150.3	-
C-3	-	121.1	143.2
C-4	161.0	136.1	152.7
C-4a	127.5	128.3	128.7
C-5	127.0	129.5	127.5
C-6	129.0	126.5	126.7
C-7	134.0	129.3	130.3
C-8	129.5	127.7	120.6
C-8a	150.0	148.4	135.7

Data for Quinoline and Isoquinoline sourced from[1][5]. Data for Quinazoline is compiled from typical values for similar heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the vibrational modes of functional groups. For these aromatic heterocycles, the key distinguishing features are related to C-H stretching and bending, and C=N/C=C ring stretching vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode	Quinazoline	Quinoline	Isoquinoline
Aromatic C-H Stretch	3050-3100	3050-3100	3050-3100
C=N/C=C Ring Stretch	1620-1450	1620-1430	1620-1450
Aromatic C-H Bending	900-675	900-675	900-675

Data compiled from[1][6][7].

While the IR spectra share similarities due to the common bicyclic aromatic structure, subtle differences in the fingerprint region ($1500\text{-}650\text{ cm}^{-1}$) can be used for differentiation.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns.[9] While all three isomers have the same molecular weight (130.15 g/mol), their fragmentation patterns under techniques like electron impact (EI) ionization can differ, aiding in their identification.[4][10] The structure of the molecule predominantly controls the fragmentation behavior.[11]

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]
Quinazoline	130	103, 76
Quinoline	129 ($M-H$) ⁺ , 130	102, 76
Isoquinoline	129 ($M-H$) ⁺ , 130	102, 76

Data compiled from[6][10]. The molecular ion peak is the most intense peak for the parent compounds. Fragmentation typically involves the loss of HCN or related neutral species.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible spectroscopic data. The following are generalized methods for the analysis of quinazoline and its isomers.

^1H and ^{13}C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR spectra for small organic molecules.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) to serve as an internal standard (0 ppm).[1]

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-5 seconds.[1]
 - Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[1]
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-160 ppm.[1]
 - Employ a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary to obtain a good signal, especially for quaternary carbons.

FT-IR Spectroscopy

This protocol describes the common methods for obtaining an IR spectrum of a solid sample.

- Sample Preparation:
 - Mull Technique: Grind 15-20 mg of the solid sample into a fine powder in an agate mortar. Add 1-2 drops of a mulling agent (e.g., Nujol) and continue grinding to form a smooth, uniform paste.[7]
 - KBr Pellet Technique: Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).[7] Press the mixture in a die under high pressure to form a transparent pellet.[7]

- Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal for measurement.[\[8\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/mulling agent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

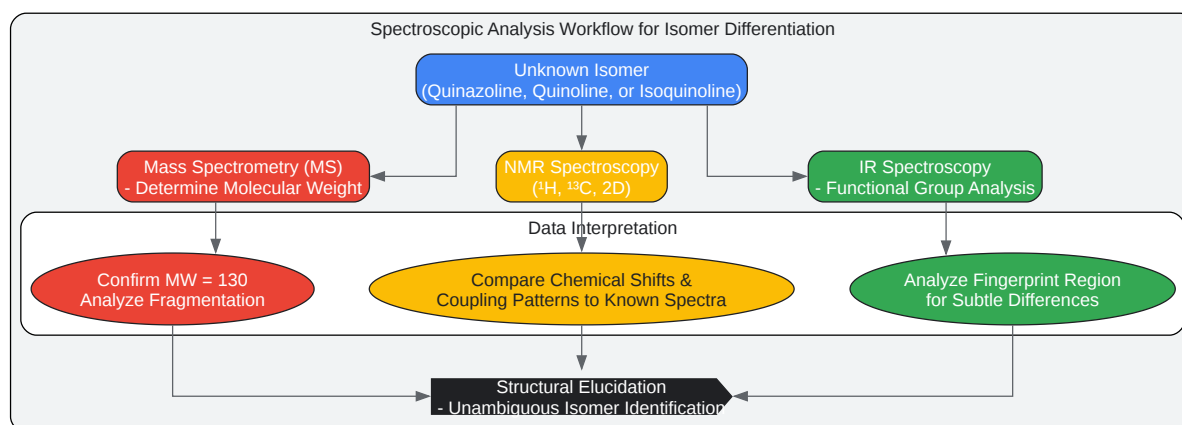
This protocol outlines a general procedure for analyzing samples by mass spectrometry.

- Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[12\]](#) Further dilute this solution to the low $\mu\text{g/mL}$ or ng/mL range depending on the instrument's sensitivity.[\[12\]](#) Ensure the final solution is free of particles by filtering if necessary.[\[12\]](#)
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for liquid samples or Electron Impact (EI) for volatile compounds.[\[13\]](#)[\[14\]](#)
- Data Acquisition:
 - The sample is introduced into the ion source where it is vaporized and ionized, forming charged molecules or fragments.[\[13\]](#)
 - The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[\[9\]](#)[\[13\]](#)

- A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z .^[9]

Workflow for Isomer Differentiation

The logical process for distinguishing between quinazoline isomers using the discussed spectroscopic techniques can be visualized as a systematic workflow. This involves a multi-step analysis where the data from each technique provides complementary information to arrive at an unambiguous structural assignment.



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Caption: Workflow for differentiating quinazoline isomers using spectroscopic techniques.

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